molecular formula C17H21ClN4O3 B2426578 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide CAS No. 923762-54-3

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide

Cat. No. B2426578
CAS RN: 923762-54-3
M. Wt: 364.83
InChI Key: UYMVDRNKGHMUTO-UHFFFAOYSA-N
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Description

The compound is a chemical with the CAS Number 923131-57-1 . It has a molecular weight of 302.76 . The IUPAC name is N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-chloro-N-ethylacetamide .


Molecular Structure Analysis

The compound contains a total of 72 bonds, including 37 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 3 six-membered rings, 1 tertiary amide (aliphatic), 1 urea (-thio) derivative, and 1 primary amine .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular formula of C12H19ClN4O3 . The InChI Code is 1S/C12H19ClN4O3/c1-3-5-6-17-10(14)9(11(19)15-12(17)20)16(4-2)8(18)7-13/h3-7,14H2,1-2H3,(H,15,19,20) .

Scientific Research Applications

Synthesis and Biological Activity

  • A study highlighted the synthesis of oxo(pyrimidinyl)acetamides, including compounds structurally related to the chemical , which showed low antibacterial and antitumor activity (Gasparyan et al., 2016).

Chemical Structure and Analysis

  • Research focusing on the conformational behavior of related compounds, such as N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, revealed insights into the molecular structure through computational modeling, NMR, and IR spectroscopy (Kataev et al., 2021).

Pharmacological Potential

  • The design and evaluation of 2-aminopyrimidine-containing ligands for histamine H4 receptor, which structurally relate to the chemical of interest, revealed the potential for anti-inflammatory and antinociceptive properties in animal models (Altenbach et al., 2008).

Synthetic Methodologies

  • A study described the synthesis of related thiazolo[3,2-a]pyrimidinone products, highlighting the importance of 2-Chloro-N-phenylacetamide as a building block, which can be relevant for the synthesis of the specified compound (Janardhan et al., 2014).

Antimicrobial and Antitumor Activities

  • Research on pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, which includes similar pyrimidine structures, demonstrated significant antimicrobial and antitumor activities, suggesting potential applications in these areas (Fahim et al., 2021).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMVDRNKGHMUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide

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